molecular formula C14H18N6O2S B2783510 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide CAS No. 1396861-89-4

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide

Cat. No.: B2783510
CAS No.: 1396861-89-4
M. Wt: 334.4
InChI Key: MKXIUYZPTRJZAY-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18N6O2S and its molecular weight is 334.4. The purity is usually 95%.
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Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including compounds structurally similar to N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)methanesulfonamide. This method offers a promising approach for quality control in pharmaceutical formulations due to its simplicity, effectiveness, and cost-efficiency Lei Ye et al., 2012.

Multifunctional Antioxidants

Research has identified analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, showing potential for the treatment of age-related diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia. These compounds exhibit protective effects against cell viability decrease and glutathione level reduction induced by oxidative stress, highlighting their therapeutic potential Hongxiao Jin et al., 2010.

Antimicrobial Agents

Derivatives of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide have been synthesized and evaluated for their antimicrobial activity. Certain compounds demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents B. Krishnamurthy et al., 2011.

Antiproliferative Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines. Some compounds exhibited significant activity, underscoring their potential as anticancer agents L. Mallesha et al., 2012.

Factor Xa Inhibitors

Research into amino(methyl) pyrrolidine-based sulfonamides has yielded potent and selective Factor Xa inhibitors. These compounds, designed based on bioisosteric principles, have shown significant potency in inhibitory assays, indicating their potential in anticoagulant therapy Yan Shi et al., 2007.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the exact targets of the compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The downstream effects of these changes would depend on the specific pathways affected.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-23(21,22)18-12-10-16-14(17-11-12)20-8-6-19(7-9-20)13-4-2-3-5-15-13/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXIUYZPTRJZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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